Brilanestrant

ERα degradation EC50 MCF-7

Brilanestrant (GDC-0810) is a non-steroidal, orally bioavailable SERD combining sub-nanomolar ERα degradation (EC₅₀=0.7 nM) with retained activity against clinically relevant ESR1 mutants Y537S (IC₅₀=5.5 nM) and D538G (IC₅₀=5.4 nM). Unlike fulvestrant, achieves >90% FES-PET target engagement via oral dosing with established RP2D of 600 mg. Well-characterized CYP profile (potent CYP2C8 inhibition; minimal CYP3A4/CYP1A2/CYP2D6) enables rational CDK4/6 inhibitor combination design. Discontinued Phase II candidate available exclusively as a research tool for SERD benchmarking and endocrine resistance studies.

Molecular Formula C32H32ClNO4
Molecular Weight 530.061
Cat. No. B1192352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrilanestrant
SynonymsGDC-0810;  GDC0810;  GDC0810;  ARN-810;  ARN 810;  ARN810;  RG-6046;  RO-7056118;  RO 7056118;  RO7056118
Molecular FormulaC32H32ClNO4
Molecular Weight530.061
Structural Identifiers
SMILESO=C(O)/C=C/C1=CC=C(/C(C2=CC=C(N3CCOCC3)C=C2)=C(C4=CC=C(OC)C=C4Cl)/C5CCC5)C=C1
InChIInChI=1S/C32H32ClNO4/c1-37-27-14-15-28(29(33)21-27)32(23-3-2-4-23)31(24-8-5-22(6-9-24)7-16-30(35)36)25-10-12-26(13-11-25)34-17-19-38-20-18-34/h5-16,21,23H,2-4,17-20H2,1H3,(H,35,36)/b16-7+,32-31+
InChIKeyNDGINAZHIFIWPZ-KJWBCHNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Brilanestrant (GDC-0810/ARN-810) Procurement Guide: Oral SERD for ESR1-Mutant Breast Cancer Research


Brilanestrant (developmental codes GDC-0810, ARN-810, RG-6046) is a non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD) that functions as both an ERα antagonist and degrader [1]. The compound was evaluated in a Phase Ia/Ib/IIa clinical trial (NCT01823835) in postmenopausal women with ER+/HER2− advanced or metastatic breast cancer, establishing a recommended phase 2 dose (RP2D) of 600 mg once daily with food [2]. Unlike the injectable steroidal SERD fulvestrant, Brilanestrant offers oral administration and has demonstrated activity in tamoxifen- and fulvestrant-resistant in vitro models [3]. Development of Brilanestrant was discontinued by Roche in April 2017 after reaching Phase II trials, making it a research tool compound rather than a clinical development candidate [4].

Why Brilanestrant Cannot Be Substituted with Fulvestrant or Other Oral SERDs in Preclinical ESR1 Research


Generic substitution among SERDs fails because each compound exhibits distinct biochemical and pharmacokinetic profiles that translate to differential activity against clinically relevant ESR1 mutations and resistance models. While fulvestrant requires intramuscular injection and achieves incomplete receptor occupancy due to bioavailability constraints, Brilanestrant provides oral bioavailability with >90% FES-PET reduction, demonstrating robust pharmacodynamic engagement [1]. Among oral SERDs, Brilanestrant uniquely combines sub-nanomolar ERα degradation potency (EC₅₀ = 0.7 nM) with retained activity against Y537S and D538G ESR1 mutants (IC₅₀ = 5.5 nM and 5.4 nM, respectively), representing only a 5-7 fold potency shift from wild-type [2]. In contrast, later-generation oral SERDs such as amcenestrant and giredestrant failed to demonstrate progression-free survival benefit in pivotal Phase II/III trials, underscoring that oral bioavailability alone does not guarantee clinical translatability [3]. Brilanestrant also exhibits activity in fulvestrant-resistant in vitro models, establishing a differentiated resistance profile [4].

Brilanestrant Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data


ERα Degradation Potency: Brilanestrant vs. Fulvestrant and Oral SERD Class Benchmarks

Brilanestrant demonstrates sub-nanomolar ERα degradation potency in MCF-7 breast cancer cells, with an EC₅₀ of 0.7 nM [1]. This positions Brilanestrant among the most potent oral SERDs evaluated in vitro. While direct head-to-head degradation assay data versus fulvestrant are not available in the public domain, cross-study comparisons indicate that Brilanestrant achieves robust ERα degradation at concentrations significantly lower than those required for transcriptional antagonism in reporter assays (IC₅₀ = 2 nM for 3× ERE) . The compound's ERα binding affinity (IC₅₀ = 6.1 nM) and functional degradation activity are well-characterized across multiple independent vendor datasheets .

ERα degradation EC50 MCF-7 SERD potency receptor downregulation

ESR1 Mutant Activity: Y537S and D538G Inhibition Relative to Wild-Type ERα

Brilanestrant retains biochemical activity against the two most clinically prevalent ESR1 ligand-binding domain mutations, Y537S and D538G, which confer ligand-independent ERα activation and drive acquired resistance to aromatase inhibitors. In cell-free competitive binding assays, Brilanestrant inhibits ERα.Y537S with an IC₅₀ of 5.5 nM and ERα.D538G with an IC₅₀ of 5.4 nM, representing approximately a 5-7 fold reduction in biochemical potency compared to wild-type ERα [1]. GDC-0810 can compete the PGC1α co-activator peptide off the mutated ligand binding domain, indicating its capacity to drive an 'active' to 'inactive' conformational shift of mutant ER [2]. Clinical validation of this activity was observed in the Phase I trial, where patients with ESR1-mutant tumors exhibited clinical benefit rates (partial response or stable disease ≥24 weeks) comparable to the overall population (partial responses: 4% ESR1-mutant vs. 4% overall; stable disease: 42% ESR1-mutant vs. 39% overall) [3].

ESR1 mutation Y537S D538G endocrine resistance mutant ERα

Clinical Activity in Heavily Pretreated ER+ Metastatic Breast Cancer: Phase I Outcomes

In a Phase Ia/Ib/IIa clinical trial (NCT01823835) evaluating Brilanestrant in 152 postmenopausal women with ER+/HER2− advanced/metastatic breast cancer, the compound demonstrated preliminary anti-tumor activity in a heavily pretreated population. At the recommended Phase II dose of 600 mg once daily with food, clinical benefit (defined as partial response or stable disease lasting ≥24 weeks) was observed in 39% of patients (n=16) in the dose escalation cohort and 22% of patients (n=24) in the expansion cohort [1]. Outcomes stratified by ESR1 mutation status showed partial responses in 4% of both overall and ESR1-mutant populations, stable disease in 39% overall versus 42% in ESR1-mutant patients, and progressive disease in 40% overall versus 38% in ESR1-mutant patients [2]. Pharmacodynamic target engagement was confirmed by >90% reduction in FES-PET uptake, demonstrating robust ER occupancy [3].

Phase I clinical trial metastatic breast cancer clinical benefit rate ESR1 mutation GDC-0810

Safety and Tolerability Profile: Phase I Dose Escalation Findings

Brilanestrant demonstrated a manageable safety and tolerability profile in the Phase I dose escalation study across doses ranging from 100-800 mg once daily and 300-400 mg twice daily. Common adverse events regardless of attribution included diarrhea, nausea, fatigue, vomiting, and constipation [1]. Notably, only one dose-limiting toxicity was observed during dose escalation, and the maximum tolerated dose was not reached [2]. The recommended Phase II dose was established at 600 mg once daily taken with food, with predictable pharmacokinetics observed [3]. This safety profile, combined with oral bioavailability, contrasts favorably with fulvestrant's requirement for intramuscular injection and associated injection-site reactions.

safety profile tolerability dose-limiting toxicity adverse events Phase I

Activity in Tamoxifen- and Fulvestrant-Resistant Breast Cancer Models

Brilanestrant has demonstrated activity in tamoxifen- and fulvestrant-resistant in vitro models of human breast cancer [1]. This activity profile distinguishes Brilanestrant from earlier-generation endocrine therapies and suggests potential utility as a tool compound for investigating mechanisms of acquired SERM/SERD cross-resistance. While detailed quantitative data from these resistance models are not publicly available in peer-reviewed primary literature, the reported activity in both tamoxifen-resistant and fulvestrant-resistant contexts provides a differentiated resistance profile compared to fulvestrant, which lacks activity in fulvestrant-resistant models by definition [2].

tamoxifen resistance fulvestrant resistance endocrine resistance acquired resistance in vitro models

Nuclear Hormone Receptor Selectivity Profile: CYP and Off-Target Activity

Brilanestrant exhibits a defined selectivity profile across nuclear hormone receptors and cytochrome P450 enzymes. In transcriptional reporter assays for the mineralocorticoid (MR), progesterone-A (PR-A), progesterone-B (PR-B), and glucocorticoid (GR) receptors, Brilanestrant shows minimal activity with IC₅₀ values >1 μM [1]. Binding assays demonstrate little activity toward the androgen receptor (AR; IC₅₀ >4 μM) and modest GR binding (IC₅₀ = 0.99 μM) [2]. CYP inhibition profiling reveals little to no inhibition against CYP1A2, CYP2D6, or CYP3A4 (IC₅₀ >20 μM), modest inhibitory effects on CYP2C9 and CYP2C19 (IC₅₀ = 2.2 μM and 3.3 μM, respectively), and potent inhibition of CYP2C8 (IC₅₀ <0.1 μM) [3]. This comprehensive selectivity dataset enables researchers to anticipate potential off-target effects and CYP-mediated drug interactions in preclinical combination studies.

CYP inhibition nuclear receptor selectivity off-target activity drug-drug interaction selectivity profile

Brilanestrant Application Scenarios: Recommended Research Use Cases Based on Evidence


In Vitro Mechanistic Studies of ERα Degradation in ESR1-Mutant Breast Cancer Cell Lines

Brilanestrant is optimally suited for in vitro studies requiring potent, sub-nanomolar ERα degradation activity (EC₅₀ = 0.7 nM) coupled with retained biochemical activity against clinically relevant Y537S and D538G ESR1 mutations [1]. Researchers investigating the differential effects of SERDs on wild-type versus mutant ERα turnover and downstream transcriptional programs can leverage Brilanestrant's 5-7 fold potency shift between wild-type and mutant ERα as a quantitative benchmark [2]. The compound's lack of transcriptional agonism in 3× ERE reporter assays (IC₅₀ = 2 nM) ensures that observed effects are attributable to antagonism and degradation rather than partial agonist activity [3].

Preclinical In Vivo Xenograft Studies with Oral Dosing Feasibility

For in vivo breast cancer xenograft studies requiring oral administration of a SERD, Brilanestrant provides an established clinical dosing benchmark of 600 mg once daily (RP2D) with predictable pharmacokinetics and >90% pharmacodynamic target engagement confirmed by FES-PET reduction [1]. This enables researchers to design rodent xenograft studies with allometrically scaled oral dosing regimens informed by human pharmacokinetic data. The documented safety profile from the Phase I trial—including common adverse events of diarrhea, nausea, and fatigue—provides a reference for tolerability expectations in preclinical toxicology assessments [2].

Endocrine Resistance Model Development and Cross-Resistance Studies

Brilanestrant serves as a reference tool compound for developing and characterizing acquired endocrine resistance models. The compound's reported activity in tamoxifen-resistant and fulvestrant-resistant in vitro models positions it as a comparator for evaluating cross-resistance mechanisms between SERMs, steroidal SERDs, and non-steroidal oral SERDs [1]. Researchers studying the evolution of resistance under SERD pressure can employ Brilanestrant as a representative early-generation oral SERD with a well-characterized mutant ERα activity profile distinct from both fulvestrant and later-generation oral SERDs such as elacestrant and camizestrant [2].

Combination Studies with CDK4/6 Inhibitors Requiring CYP Interaction Awareness

Brilanestrant is appropriate for preclinical combination studies with CDK4/6 inhibitors (e.g., palbociclib), with the critical caveat that its potent CYP2C8 inhibition (IC₅₀ <0.1 μM) and modest CYP2C9/CYP2C19 inhibition (IC₅₀ = 2.2 μM and 3.3 μM) must be accounted for in experimental design and data interpretation [1]. The Phase I trial included a combination treatment arm with palbociclib, establishing preliminary safety and dosing feasibility for this combination [2]. Researchers should note that Brilanestrant has minimal inhibition of CYP3A4, CYP1A2, and CYP2D6 (IC₅₀ >20 μM), providing a defined CYP interaction liability profile that informs combination partner selection [3].

Quote Request

Request a Quote for Brilanestrant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.